molecular formula C4H5LiO6 B8071103 lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Cat. No.: B8071103
M. Wt: 156.0 g/mol
InChI Key: ZPPPLBXXTCVBNC-ZVGUSBNCSA-M
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Description

The compound with the identifier “lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This white crystalline solid is often used in organic synthesis, particularly for the coupling of amino acids to form peptide bonds.

Preparation Methods

Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

    Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

    Substitution: It is used to convert amines into amides, carbamates, and ureas.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility:

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form the desired amide. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate, leading to the formation of the amide bond and the release of imidazole .

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it is less reactive than acid chlorides, making it easier to handle and reducing the risk of side reactions. Additionally, it avoids the use of thionyl chloride, which can cause unwanted side reactions .

Similar Compounds

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-diisopropylcarbodiimide (DIC)
  • N,N’-carbonyldiimidazole (CDI)

Properties

IUPAC Name

lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPPLBXXTCVBNC-ZVGUSBNCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C(C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5LiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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